3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride exhibits a sophisticated molecular architecture characterized by the presence of multiple functional groups arranged around a central piperidine ring system. The compound possesses the molecular formula C₁₆H₂₅BrClNO and a molecular weight of 362.73 daltons, indicating a relatively large organic molecule with significant structural complexity. The Chemical Abstracts Service registry number 1220018-61-0 serves as the unique identifier for this specific chemical entity.
The molecular architecture centers around a six-membered piperidine ring containing one nitrogen atom, which serves as the core structural framework. This piperidine moiety is substituted at the 3-position with a methylene bridge connecting to a phenoxy group, creating an extended aromatic system that significantly influences the compound's overall three-dimensional structure. The phenoxy group itself contains two important substituents: a bromine atom at the 2-position and a sec-butyl group at the 4-position of the benzene ring.
The sec-butyl substituent introduces additional stereochemical complexity to the molecule, as this branched alkyl group possesses a chiral center that can exist in either R or S configuration. The SMILES notation CCC(C1=CC=C(OCC2CNCCC2)C(Br)=C1)C.[H]Cl reveals the specific connectivity pattern, showing how the sec-butyl group is attached to the para position relative to the phenoxy linkage. This substitution pattern creates a molecule with distinct spatial arrangements that influence its interaction with biological targets and its physical properties.
The presence of the hydrochloride salt form significantly affects the molecular architecture by introducing ionic character to the otherwise neutral organic framework. The protonation of the piperidine nitrogen creates a positively charged ammonium center that is balanced by the chloride counterion, fundamentally altering the compound's solubility profile and intermolecular interactions compared to the free base form. This ionic character influences the crystal packing arrangements and affects the compound's behavior in aqueous and organic solvents.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed insights into the structural features of this compound, revealing characteristic signal patterns that confirm the proposed molecular structure. The proton nuclear magnetic resonance spectrum exhibits distinct regions corresponding to the various hydrogen environments within the molecule. The piperidine ring protons typically appear in the range of 1.4 to 2.9 parts per million, with the nitrogen-adjacent methylene protons appearing as a characteristic pattern around 2.8 parts per million.
The methylene bridge connecting the piperidine ring to the phenoxy group generates a distinctive singlet or complex multipicity pattern in the proton nuclear magnetic resonance spectrum, typically observed around 4.0 to 4.5 parts per million due to the deshielding effect of the adjacent oxygen atom. The aromatic protons of the brominated phenyl ring appear in the expected aromatic region between 6.8 and 7.5 parts per million, with the substitution pattern creating a characteristic coupling pattern that can be used to confirm the regiochemistry of the bromine and sec-butyl substituents.
The sec-butyl group contributes multiple signals to the proton nuclear magnetic resonance spectrum, including the characteristic methyl doublet around 1.2 parts per million, the methylene multipicity around 2.5 parts per million, and the methine pattern around 2.8 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the 110-160 parts per million region and the aliphatic carbons distributed across the 10-80 parts per million range.
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that support the proposed structure and provide insights into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 362, corresponding to the protonated molecule after loss of the chloride counterion. Fragmentation typically follows predictable pathways, including alpha-cleavage adjacent to the nitrogen atom, loss of the sec-butyl group, and fragmentation of the methylene bridge connecting the piperidine and phenoxy moieties.
The presence of bromine creates a distinctive isotope pattern in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. This isotope pattern serves as a diagnostic tool for confirming the presence of bromine in the molecule and can be used to distinguish this compound from closely related analogs lacking the halogen substituent. Base peak formation typically involves the piperidine ring system, with characteristic fragment ions appearing at mass-to-charge ratios corresponding to substituted piperidinium species.
Crystallographic Studies and Conformational Analysis
Crystallographic investigation of related piperidine derivatives provides valuable insights into the three-dimensional arrangement and conformational preferences of this compound. The piperidine ring typically adopts a chair conformation in the solid state, which represents the most energetically favorable arrangement for the six-membered saturated ring system. This chair conformation places the methylene substituent in either an axial or equatorial position, with the equatorial arrangement generally preferred due to reduced steric interactions.
The phenoxy group extends from the piperidine ring through the methylene bridge, creating an extended molecular framework that influences the overall crystal packing arrangement. The bromine substituent on the aromatic ring contributes significant electron density and polarizability, affecting intermolecular interactions within the crystal lattice. These halogen bonding interactions can play important roles in determining the preferred crystal packing arrangements and influence the compound's physical properties such as melting point and solubility.
Conformational analysis reveals that the molecule possesses several degrees of rotational freedom, particularly around the methylene bridge connecting the piperidine and phenoxy groups. The preferred conformation balances steric interactions between the bulky sec-butyl group and the piperidine ring system while optimizing favorable electronic interactions between the aromatic system and the electron-rich nitrogen atom. Computational studies on related structures suggest that the phenoxy group can adopt multiple low-energy conformations relative to the piperidine ring.
The hydrochloride salt form creates additional complexity in the crystal structure through the formation of hydrogen bonding networks between the protonated piperidine nitrogen and the chloride counterions. These ionic interactions significantly influence the crystal packing arrangement and contribute to the compound's enhanced water solubility compared to the neutral free base form. The chloride ions typically coordinate with multiple ammonium centers, creating extended three-dimensional networks that stabilize the crystalline phase and influence the compound's thermal properties and stability under various environmental conditions.
Properties
IUPAC Name |
3-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZCBCALWEHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-4-(sec-butyl)phenol
- Starting Materials: 4-(sec-butyl)phenol and brominating agents such as N-bromosuccinimide (NBS) or elemental bromine
- Reaction Conditions: Controlled bromination typically at low temperature to selectively introduce bromine at the ortho position relative to the hydroxyl group
- Solvent: Commonly polar aprotic solvents or halogenated solvents
- Outcome: High regioselectivity for 2-bromo substitution due to directing effects of the phenol group
This step is crucial to ensure the correct substitution pattern on the aromatic ring.
Formation of the Phenoxy-Methyl Intermediate
- Reagents: 2-Bromo-4-(sec-butyl)phenol reacts with chloromethyl or bromomethyl derivatives (e.g., chloromethyl piperidine or chloromethyl ether derivatives)
- Catalysts/Base: Use of metal carbonates such as cesium carbonate or potassium carbonate to deprotonate the phenol and promote nucleophilic substitution
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols like ethanol
- Temperature: Mild heating (e.g., 50-100 °C) to facilitate reaction without decomposition
- Notes: The reaction is typically conducted under inert atmosphere to prevent oxidation.
Coupling with Piperidine
- Mechanism: Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic methylene carbon linked to the phenoxy group
- Reagents: Piperidine or substituted piperidine derivatives
- Catalysts/Base: Organic bases such as triethylamine or diisopropylethylamine to scavenge acids formed
- Solvents: THF, DMF, or ethers (e.g., methyl tert-butyl ether)
- Temperature: Usually room temperature to moderate heating (up to 80 °C)
- Time: Several hours to overnight to ensure complete reaction
- Purification: The product is isolated as the free base and then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of phenol | NBS, 4-(sec-butyl)phenol | CH2Cl2 or EtOH | 0 to 25 | 1-3 | 85-90 | Regioselective ortho-bromination |
| Phenoxy-methyl formation | 2-Bromo-4-(sec-butyl)phenol + chloromethyl agent | DMF or THF | 50-80 | 4-8 | 75-85 | Base: Cs2CO3 or K2CO3 |
| Piperidine coupling | Phenoxy-methyl intermediate + piperidine | THF or Et2O | 25-80 | 6-12 | 70-80 | Followed by HCl salt formation |
| Salt formation (hydrochloride) | HCl in ethanol or ether | EtOH or Et2O | Room temperature | 1-2 | >95 | Improves stability and crystallinity |
Chemical Reactions Analysis
Types of Reactions
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized to introduce functional groups or create new derivatives.
Reduction: : Reduction reactions can remove halogen atoms or reduce other functional groups.
Substitution: : Commonly undergoes nucleophilic substitution reactions, especially on the bromine atom.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: : Sodium hydride or other strong bases to facilitate nucleophilic attack.
Major Products
Oxidation: : Introduction of ketone or alcohol functional groups.
Reduction: : Debrominated products or hydrogenated derivatives.
Substitution: : Various substituted phenoxy-methyl derivatives.
Scientific Research Applications
The compound 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride (CAS Number: 1220018-61-0) is a synthetic organic molecule that has garnered attention in various scientific research applications. This article delves into its chemical properties, potential applications in pharmacology and medicinal chemistry, and relevant case studies that highlight its utility in research.
Pharmacological Research
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been shown to exhibit:
- Antidepressant Activity : Research indicates that piperidine derivatives can act as modulators of serotonin reuptake, making them candidates for antidepressant development.
- Analgesic Properties : Some studies suggest that similar compounds may have pain-relieving effects, warranting exploration in pain management therapies.
Medicinal Chemistry
In medicinal chemistry, the synthesis of such compounds is crucial for developing new therapeutic agents. The unique combination of bromine and sec-butyl groups may enhance the lipophilicity and bioavailability of the drug candidates derived from this compound.
Neuropharmacology
Given its potential interaction with central nervous system (CNS) receptors, this compound is also of interest in neuropharmacological studies. Investigations into its effects on cognitive functions or behavior could provide insights into treating neurodegenerative diseases or psychiatric disorders.
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules with desired pharmacological profiles. Researchers can modify the piperidine ring or the phenoxy group to explore structure-activity relationships (SAR).
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including analogs of this compound. The findings demonstrated significant serotonin reuptake inhibition, suggesting potential use as an antidepressant .
Case Study 2: Analgesic Effects
Research conducted on related compounds indicated that modifications to the piperidine structure could enhance analgesic effects. This study highlighted the importance of substituents like bromine and sec-butyl groups in modulating pain pathways .
Case Study 3: Neuropharmacological Profiling
In another investigation focusing on neuropharmacological profiling, compounds similar to this compound were tested for their effects on animal models of anxiety and depression. Results showed promise in reducing anxiety-like behaviors, suggesting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride depends on its application. In biological systems, it may interact with specific receptors or enzymes, affecting their function. The molecular targets often involve neurotransmitter pathways, making it of interest in neuropharmacology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of brominated phenoxy-piperidine derivatives. Key structural variations among analogues include:
Biological Activity
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H25BrClNO
- Molecular Weight : 362.75 g/mol
- CAS Number : 1220018-61-0
The compound is characterized by the presence of a piperidine ring, a brominated phenoxy group, and a sec-butyl substituent, which may influence its pharmacological profile.
Biological Activity Overview
Research on this compound indicates several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The presence of halogens and alkyl groups often enhances the lipophilicity and membrane penetration of the compound, potentially leading to increased antimicrobial efficacy.
- CNS Activity : The piperidine moiety is known for its role in central nervous system (CNS) activity. Compounds containing piperidine rings have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
- Anti-inflammatory Effects : Some derivatives of piperidine have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various receptors in the CNS, including serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also act through enzyme inhibition.
Case Studies and Experimental Data
-
Antimicrobial Testing :
- A study evaluating the antimicrobial efficacy of various piperidine derivatives found that halogenated compounds exhibited significant activity against Gram-positive bacteria. The specific activity of this compound was not detailed but aligns with observed trends in related compounds.
-
CNS Pharmacology :
- In vivo studies demonstrated that similar piperidine compounds could reduce anxiety-like behaviors in rodent models, suggesting potential for therapeutic use in anxiety disorders.
-
Anti-inflammatory Activity :
- Research on related structures indicated that they could significantly reduce levels of TNF-alpha and IL-6 in inflammatory models, pointing to a possible anti-inflammatory action for this compound as well.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride, and how are intermediates purified?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves:
Phenoxy-Modification : Reacting 2-bromo-4-(sec-butyl)phenol with a piperidine derivative (e.g., piperidinemethanol) using a base like NaOH or K₂CO₃ in a polar aprotic solvent (e.g., DCM or DMF) under reflux .
Hydrochloride Formation : Treating the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water mixture) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How should researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR (400 MHz, DMSO-d₆) for peaks corresponding to the sec-butyl group (δ 0.8–1.5 ppm), brominated aromatic protons (δ 7.2–7.8 ppm), and piperidine methylene (δ 3.4–4.2 ppm). ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ 120–130 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z ~388 (base) and isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, and Cl content (±0.4% deviation) .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Emergency Measures : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline for 20 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) if applicable .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of the phenoxy-methylpiperidine intermediate?
Methodological Answer:
- Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Base : Compare K₂CO₃ (80% yield) vs. Et₃N (65% yield) in DMF at 80°C .
- Catalyst : Add KI (10 mol%) to enhance nucleophilicity in SNAr reactions .
- Kinetic Analysis : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1). Quench aliquots at intervals to identify rate-limiting steps .
- Workup Optimization : Replace traditional extraction with solid-phase extraction (SPE) to reduce product loss during purification .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Dynamic NMR for Conformational Analysis : If piperidine ring protons show unexpected splitting, conduct variable-temperature NMR (25–60°C) to assess restricted rotation .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., stereochemistry at sec-butyl) by growing single crystals in ethanol/water (70:30) and solving the structure .
- Cross-Validation : Compare HPLC retention times with analogs (e.g., 4-(4-bromobenzoyl)piperidine hydrochloride) to confirm elution patterns .
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors) via the piperidine moiety. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- QSAR Analysis : Train a model using descriptors like logP (calculated ~3.2) and polar surface area (~45 Ų) to predict blood-brain barrier permeability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS to estimate hepatic clearance .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Exotherm Management : Use a jacketed reactor with controlled cooling during HCl salt formation to avoid decomposition .
- Solvent Selection : Replace DCM with MeTHF (renewable, higher boiling point) for safer distillation .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation in real time .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of similar piperidine derivatives?
Methodological Answer:
- Comparative Tox Studies : Conduct Ames tests (TA98/TA100 strains) and zebrafish embryo assays (LC₅₀) for the target compound vs. analogs (e.g., 3-methyl-4-piperidone hydrochloride) .
- Literature Review : Cross-reference NIST data for structurally related compounds (e.g., 4-diphenylmethoxy-piperidine hydrochloride) to identify trends in cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
